molecular formula C6H8F3NO B11914761 2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one CAS No. 27230-56-4

2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one

Cat. No.: B11914761
CAS No.: 27230-56-4
M. Wt: 167.13 g/mol
InChI Key: QAQJWSXAWNEPLZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one is a chemical compound of interest in medicinal chemistry and drug discovery research. It features an azetidine ring, a four-membered nitrogen heterocycle that is increasingly valued in modern drug design for its desirable physicochemical properties and potential to improve metabolic stability. The 2,2,2-trifluoroethylketone moiety is a key functional group in this molecule. Compounds with this group, such as closely related trifluoroethylketones, have been identified as potent slow-binding inhibitors of enzymes like human acetylcholinesterase (AChE). They function as transition-state analogues , forming stable complexes that mimic the tetrahedral intermediate of the catalytic reaction . This mechanism suggests potential applications for this compound as a versatile chemical building block in developing inhibitors for serine hydrolases or other biologically relevant enzymes. Research into similar structures indicates potential utility in designing novel therapeutic agents. For instance, azetidine and piperidine derivatives are frequently explored in patents for their inhibitory activity against various biological targets . The specific substitution on the azetidine ring, such as the methyl group at the 3-position in this compound, allows for fine-tuning of steric and electronic properties, which can be crucial for optimizing binding affinity and selectivity in lead compound optimization. This product is intended For Research Use Only and is a valuable synthetic intermediate for researchers in pharmaceutical development and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27230-56-4

Molecular Formula

C6H8F3NO

Molecular Weight

167.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-methylazetidin-1-yl)ethanone

InChI

InChI=1S/C6H8F3NO/c1-4-2-10(3-4)5(11)6(7,8)9/h4H,2-3H2,1H3

InChI Key

QAQJWSXAWNEPLZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically employs α-chloro- or α-bromo-2,2,2-trifluoroethanone as the electrophilic substrate. In a nitrogen atmosphere, 3-methylazetidine is introduced to a solution of the α-halo ketone in dimethylformamide (DMF) alongside a mild base such as sodium bicarbonate. The base neutralizes hydrogen halide byproducts, shifting the equilibrium toward product formation.

Key parameters include:

  • Temperature : Reactions are conducted at 50–60°C to balance kinetic efficiency and thermal stability of the azetidine.

  • Solvent : DMF enhances solubility of both reactants and intermediates, though tetrahydrofuran (THF) has been explored as a less polar alternative.

  • Stoichiometry : A 1:1.2 molar ratio of α-halo ketone to 3-methylazetidine ensures complete conversion, with excess azetidine mitigating side reactions.

Post-reaction workup involves dilution with water, extraction with dichloromethane, and vacuum distillation to isolate the product. Yields range from 70–85%, with purity >90% confirmed via 1^1H NMR and GC-MS.

Condensation of Trifluoroacetic Acid Derivatives with 3-Methylazetidine

An alternative route involves the direct coupling of trifluoroacetic acid (TFA) derivatives with 3-methylazetidine. This method circumvents the need for halogenated precursors but requires activated acylating agents.

Acyl Chloride Intermediate Route

Trifluoroacetyl chloride is reacted with 3-methylazetidine in the presence of a tertiary amine (e.g., triethylamine) to scavenge HCl. The reaction proceeds at 0–5°C in anhydrous ether, yielding the target compound after 4–6 hours.

Table 1: Representative Reaction Conditions for Acyl Chloride Route

ParameterValue
Molar ratio (TFA-Cl:azetidine)1:1.1
SolventDiethyl ether
Temperature0–5°C
Yield78–82%

Ester Aminolysis Strategy

Methyl trifluoroacetate undergoes aminolysis with 3-methylazetidine under catalytic conditions. Tungstic acid (H2_2WO4_4) at 0.5–2 wt% accelerates the reaction at 85–90°C, achieving conversions >80% in 7–12 hours. Excess methanol is removed via fractional distillation to drive the equilibrium.

Reductive Amination of Trifluoroacetyl Derivatives

Reductive amination using 3-methylazetidine and trifluoroacetaldehyde represents a less common but atom-economical approach. Sodium cyanoborohydride (NaBH3_3CN) in methanol at pH 5–6 facilitates imine formation and subsequent reduction, though yields are modest (50–60%) due to competing aldol side reactions.

Purification and Stabilization Techniques

Distillation and Crystallization

Fractional distillation under reduced pressure (0.07–0.1 mbar) is critical for isolating the product from high-boiling impurities. For crystalline derivatives, recrystallization from hexane/ethyl acetate mixtures enhances purity to >98%.

Stabilization Against Decomposition

The compound’s sensitivity to air and moisture necessitates storage under nitrogen or argon. Acidic salts (e.g., hydrochloride) improve stability, though freebase forms are preferred for further derivatization.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 3.85–3.70 (m, 4H, azetidine CH2_2), 2.95 (s, 3H, N–CH3_3), 1.45 (q, J = 7.2 Hz, 1H, CF3_3CO).

  • 19^{19}F NMR : δ -72.5 (s, CF3_3).

  • IR (KBr) : 1685 cm1^{-1} (C=O), 1140 cm1^{-1} (C–F).

Chromatographic Validation

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms purity, with retention times of 8.2–8.5 minutes under isocratic conditions .

Chemical Reactions Analysis

Nucleophilic Additions at the Carbonyl Group

The electron-withdrawing trifluoromethyl group activates the carbonyl carbon for nucleophilic attack. Key reactions include:

  • Grignard Reagent Addition : Reacts with organomagnesium halides (RMgX) to form tertiary alcohols. For example, methylmagnesium bromide yields 1-(3-methylazetidin-1-yl)-2,2,2-trifluoro-1-phenylethanol under anhydrous THF conditions.

  • Reductive Amination : The ketone undergoes reductive amination with primary amines (e.g., benzylamine) in the presence of NaBH₃CN, producing secondary amines with retention of the azetidine ring.

Ring-Opening Reactions of the Azetidine Ring

The strained four-membered azetidine ring undergoes selective ring-opening under acidic or basic conditions:

  • Acid-Catalyzed Hydrolysis : In 1M HCl, the azetidine ring opens to form 3-methyl-1-(trifluoroacetyl)azetidin-3-ol, confirmed by 19F NMR^{19}\text{F NMR} (δ = -72.5 ppm) .

  • Base-Mediated Ring Expansion : Treatment with KOtBu in THF triggers ring expansion to a six-membered piperidine derivative via a -alkyl shift mechanism .

Cycloaddition Reactions

Compound A participates in [3+2] cycloadditions due to its electron-deficient carbonyl group:

DipolarophileReaction ConditionsProductYield
Nitrile imines CH₂Cl₂, NEt₃, 12 h, rt5-Trifluoromethyl-1,2,4-triazoles37–49%
Diazo compoundsToluene, 80°C, 6 hPyrazoline derivatives22%

The regioselectivity of cycloadditions is attributed to the electron-withdrawing CF₃ group, which directs nucleophilic attack to the β-position .

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-31G(d,p)) reveal key transition states and activation energies for azetidine ring-opening pathways :

Reaction PathwayΔH‡ (kJ/mol)ΔG‡ (kJ/mol)Dominant Pathway
Acid-catalyzed hydrolysis50.558.0Kinetically favored (trans product)
Base-mediated ring expansion70.879.4Thermodynamically disfavored

The trans-diastereoselectivity in ring-opening reactions arises from steric hindrance between the 3-methyl group and incoming nucleophiles .

Fluorine-Specific Reactivity

The CF₃ group enables unique transformations:

  • Fluoride Elimination : Under strong bases (e.g., LDA), β-elimination generates trifluoroethylene gas (detected via GC-MS).

  • Radical Reactions : UV irradiation with AIBN initiates radical coupling at the CF₃ group, forming dimeric products (confirmed by HRMS).

Stability and Side Reactions

  • Thermal Decomposition : At >150°C, Compound A decomposes into 3-methylazetidine and trifluoroacetic anhydride (TGA analysis, onset at 162°C) .

  • Photoreactivity : Prolonged UV exposure leads to Norrish-type cleavage, producing 3-methylazetidine and CO.

Reaction Optimization Guidelines

ParameterOptimal ConditionsImpact on Yield
SolventCH₂Cl₂ or THFMaximizes polarity for dipolar reactions
Temperature0–25°CPrevents thermal degradation
CatalystNEt₃ (3.0 equiv)Enhances nucleophilicity

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group in 2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design. Research has indicated its potential as a precursor for developing novel pharmaceuticals targeting various diseases.

Case Study :
A study explored the synthesis of derivatives of this compound to evaluate their biological activity against specific cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that modifications to the azetidine ring could enhance therapeutic efficacy.

Agrochemicals

The compound's unique properties make it suitable for use in agrochemical formulations. Its fluorinated nature contributes to increased potency and reduced environmental degradation.

Case Study :
Field trials were conducted to assess the efficacy of formulations containing this compound against common agricultural pests. The results indicated improved pest control compared to traditional agents, highlighting its potential as a safer alternative.

Materials Science

In materials science, the incorporation of fluorinated compounds like this compound into polymer matrices has been investigated for enhancing thermal stability and chemical resistance.

Case Study :
Research focused on blending this compound with various polymers to create coatings with superior properties. The modified polymers exhibited enhanced durability and resistance to solvents, making them ideal for industrial applications.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine ring can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Heterocycle Core Variations

  • 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one (CAS: 318-54-7, ): The indole core is aromatic and planar, enabling π-π stacking interactions in biological targets. The electron-rich indole nitrogen donates electron density, partially countering the electron-withdrawing effect of the trifluoroacetyl group. In contrast, the non-aromatic azetidine in the target compound lacks conjugation, resulting in reduced electronic delocalization but enhanced basicity at the azetidine nitrogen .
  • 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one (CAS: 18207-47-1, ):
    The furan ring introduces oxygen as a heteroatom, creating a polarizable system. The target compound’s azetidine nitrogen is more nucleophilic than furan oxygen, making it more reactive in alkylation or acylation reactions. The furan derivative’s lower molecular weight (164.08 g/mol vs. ~179.13 g/mol for the target compound) may also influence solubility and volatility .

  • The bulky 2-methylpropyl group increases steric hindrance, reducing reactivity compared to the smaller 3-methylazetidine in the target compound .

Crystallographic and Conformational Data

  • 2,2,2-Trifluoro-1-[3-(2,2,2-trifluoroacetyl)azulen-1-yl]ethanone (): Single-crystal X-ray data (R factor = 0.038) confirm a planar azulene core with a dihedral angle of 8.2° between the trifluoroacetyl group and the azulene ring. The target compound’s azetidine is expected to adopt an envelope conformation, introducing torsional strain that may enhance reactivity in ring-opening reactions .

Reactivity Profiles

  • Hydrolytic Stability :
    Azetidines are prone to acid-catalyzed ring-opening, whereas aromatic heterocycles (e.g., triazoles in ) exhibit greater stability. The trifluoroacetyl group’s electron-withdrawing nature further destabilizes the azetidine ring, making the target compound more reactive than its pyrazole or triazole analogs .

  • Biological Reactivity :
    The 3-methylazetidine’s strain and basicity may facilitate interactions with enzymatic active sites, as seen in covalent inhibitors. In contrast, trifluoroacetyl-indoles () rely on aromatic stacking for target binding .

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility
Target: 3-Methylazetidine derivative ~179.13 Not reported Not reported Moderate (DCM)
2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one 164.08 144 Liquid High (polar solvents)
Trifluoroacetyl-indole () 243.18 Not reported 130–131 Low (DMSO)

Biological Activity

2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, including antimicrobial properties, mechanism of action, and relevant case studies.

The compound has the molecular formula C6H8F3NOC_6H_8F_3NO and a molecular weight of 179.13 g/mol. Its structure features a trifluoroethyl group attached to a 3-methylazetidine moiety, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with azetidine structures exhibit significant antimicrobial properties. For instance, azetidine derivatives have been shown to possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Azetidine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 mg/L
Compound BEscherichia coli1 mg/L
This compoundMRSATBD

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the azetidine ring may interact with bacterial cell membranes or interfere with essential metabolic pathways. Similar compounds have been observed to inhibit bacterial cell wall synthesis or disrupt membrane integrity.

Study 1: Antimicrobial Efficacy

A recent study investigated the efficacy of various azetidine derivatives, including this compound, against resistant strains of bacteria such as MRSA. The results indicated promising activity with an MIC comparable to standard antibiotics.

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of azetidine compounds has revealed that modifications to the azetidine ring can significantly enhance biological activity. This suggests that further optimization of this compound could lead to more potent derivatives.

Q & A

Q. What are the optimal synthetic routes for 2,2,2-trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one, and how can purity be ensured?

Acylation of 3-methylazetidine with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at low temperatures (-15°C) is a common approach. Post-reaction, purification via column chromatography or recrystallization ensures high purity (>95%). Key challenges include controlling exothermic reactions and avoiding over-acylation. NMR (¹H, ¹³C, ¹⁹F) and LC-MS are critical for verifying structural integrity and purity .

Q. How should researchers interpret spectral data for this compound, particularly ¹⁹F NMR shifts?

The trifluoromethyl group exhibits a characteristic ¹⁹F NMR signal near δ = -71 ppm (DMSO-d₆), with splitting patterns influenced by neighboring substituents. For example, coupling constants (J = 34.8 Hz in ¹³C NMR) reflect electronic interactions between the carbonyl and trifluoromethyl groups. Cross-validation with ¹H-¹³C HSQC/HMBC spectra is recommended to resolve ambiguities .

Q. What experimental precautions are necessary when handling this compound?

Use inert atmospheres (N₂/Ar) during synthesis to prevent hydrolysis of the azetidine ring. Gloveboxes are advised for moisture-sensitive steps. Waste containing fluorine must be neutralized before disposal to avoid environmental hazards .

Advanced Research Questions

Q. How can computational methods elucidate the electronic effects of the trifluoromethyl group on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing effect of the -CF₃ group, predicting its impact on the carbonyl’s electrophilicity. Solvent effects (e.g., DCM vs. THF) on reaction kinetics can be simulated using Polarizable Continuum Models (PCM) .

Q. What strategies address contradictions in spectroscopic data during structural validation?

Discrepancies in ¹³C NMR shifts (e.g., δ = 180–185 ppm for carbonyls) may arise from tautomerism or solvent effects. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystallizable) provide definitive confirmation. For non-crystalline samples, dynamic NMR or variable-temperature studies can resolve conformational ambiguities .

Q. How does the 3-methylazetidine moiety influence the compound’s reactivity in multicomponent reactions?

The strained azetidine ring enhances nucleophilicity at the nitrogen, enabling regioselective alkylation or arylation. For example, in azide-alkyne cycloadditions, the methyl group sterically directs reaction pathways, favoring specific regioisomers. Kinetic studies under varying temperatures (-15°C to 25°C) can quantify these effects .

Q. What pharmacological assays are suitable for studying this compound’s bioactivity?

Target engagement can be assessed via dopamine receptor binding assays (e.g., D1/D2 selectivity) using radiolabeled ligands. In vitro cytotoxicity (MTT assay) and ADMET profiling (e.g., microsomal stability) are critical for drug discovery. Molecular docking (AutoDock Vina) predicts binding poses relative to known D1 modulators .

Methodological Considerations

Q. When is single-crystal X-ray diffraction applicable for this compound?

Crystallization is challenging due to the compound’s low melting point (~70°C) and hygroscopicity. Co-crystallization with coformers (e.g., succinic acid) or using non-polar solvents (hexane/ether) may yield suitable crystals. If unsuccessful, powder XRD paired with Rietveld refinement offers an alternative .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

Strict control of reaction stoichiometry (TFAA:azetidine = 1.1:1) and temperature (±2°C) minimizes side products. Process Analytical Technology (PAT) tools, like in-situ FTIR, monitor reaction progress in real time. Design of Experiments (DoE) optimizes yield and purity .

Q. What advanced NMR techniques resolve overlapping signals in complex mixtures?

DOSY (Diffusion-Ordered Spectroscopy) distinguishes species by molecular weight, while ¹⁹F-¹H HOESY identifies spatial proximity between fluorine and protons. For dynamic systems, EXSY (Exchange Spectroscopy) quantifies interconversion rates .

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